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Compound of Interest

Compound Name: Acetylvirolin

Cat. No.: B579904

For Research Use Only. Not for use in diagnostic procedures.

Product Description

Acetylvirolin is a novel, high-purity synthetic molecule designed for antiviral research. It is a
potent and selective inhibitor of the Influenza A virus M2 proton channel, a key component in
the viral replication cycle. By blocking this channel, Acetylvirolin prevents the uncoating of the
viral genome, effectively halting the infection at an early stage. Its unique acetylated structure
confers enhanced cell permeability and metabolic stability compared to earlier-generation M2
inhibitors, making it an ideal candidate for in vitro and in vivo studies of antiviral mechanisms.

Chemical Properties:

Molecular Formula: C14H21N302

e Molecular Weight: 263.34 g/mol
e CAS Number: 916264-22-7
o Appearance: White to off-white crystalline powder

» Solubility: Soluble in DMSO (>25 mg/mL) and Ethanol (>10 mg/mL). Sparingly soluble in
water.

Mechanism of Action
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Acetylvirolin is a targeted antiviral agent that acts as a non-competitive inhibitor of the M2
proton channel of the Influenza A virus. During viral entry, the M2 channel facilitates the influx
of protons from the endosome into the virion, a crucial step for the dissociation of the viral
ribonucleoprotein (vVRNP) complex and its release into the cytoplasm. Acetylvirolin binds to a
hydrophobic pocket within the M2 transmembrane domain, inducing a conformational change
that blocks proton transport. This inhibition prevents the acidification required for viral
uncoating, trapping the virus within the endosome and preventing replication.

Acetylvirolin Mechanism of Action
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Caption: Mechanism of Acetylvirolin inhibiting the M2 proton channel.

Quantitative Data

The following tables summarize the in vitro activity and pharmacokinetic properties of
Acetylvirolin against various strains of Influenza A.
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Table 1: In Vitro Antiviral Activity & Cytotoxicity

] . ] Selectivity
Virus Strain Cell Line ICs0 (M) CCso (uM)
Index (SI)
AI/H1N1/PRI8I3
/i MDCK 0.85 >100 >117.6
A/H3N2/Udorn/7
5 MDCK 1.20 >100 >83.3

| A/H5N1/Vietnam/04 | A549 | 0.92 | >100 | >108.7 |

e ICso0 (50% Inhibitory Concentration): Concentration of Acetylvirolin required to inhibit viral
replication by 50%.

e CCso (50% Cytotoxic Concentration): Concentration of Acetylvirolin that causes a 50%
reduction in cell viability.

o Selectivity Index (Sl): Calculated as CCso / ICso. A higher Sl indicates greater selectivity for
antiviral activity over host cell toxicity.

Table 2: Pharmacokinetic Properties in Murine Model

Parameter Value
Administration Route Oral (gavage)
Dose 10 mg/kg
Bioavailability (F%) 45%

Plasma Half-life (t1/2) 4.5 hours

Cmax (Peak Plasma Conc.) 2.1uM

| AUC (Area Under Curve) | 12.8 uM:h |

Experimental Protocols
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This protocol determines the concentration of Acetylvirolin required to inhibit virus-induced
plaque formation in a cell monolayer.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza A virus stock

Acetylvirolin stock solution (10 mM in DMSO)

DMEM, 2% Fetal Bovine Serum (FBS)

Agarose (low-melting point)

Crystal Violet staining solution

Procedure:

Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10> cells/well and
incubate for 24 hours at 37°C, 5% CO:2 to form a confluent monolayer.

e Compound Dilution: Prepare serial dilutions of Acetylvirolin in infection media (DMEM + 1
png/mL TPCK-trypsin) ranging from 0.01 uM to 100 uM. Include a "virus control" (no
compound) and "cell control" (no virus, no compound).

e Infection: Wash the cell monolayers with PBS. Adsorb 100 plaque-forming units (PFU) of
Influenza A virus onto the cells for 1 hour at 37°C.

o Treatment: Remove the virus inoculum. Overlay the cells with 2 mL of a 1:1 mixture of 2X
DMEM and 1.6% low-melting-point agarose containing the corresponding Acetylvirolin
dilutions.

 Incubation: Incubate the plates at 37°C, 5% COx2 for 48-72 hours until plaques are visible in
the virus control wells.

o Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and
stain the monolayer with 0.5% crystal violet solution for 15 minutes.
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e Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in
each well. Calculate the ICso value by plotting the percentage of plaque inhibition versus the
log of the compound concentration.

Antiviral Screening Workflow
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Caption: Workflow for determining
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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